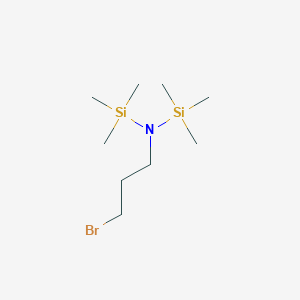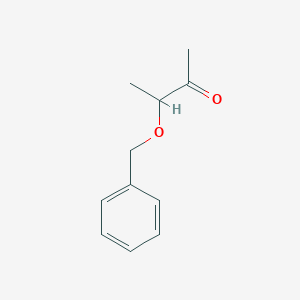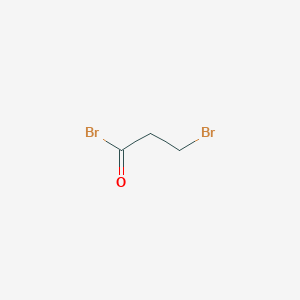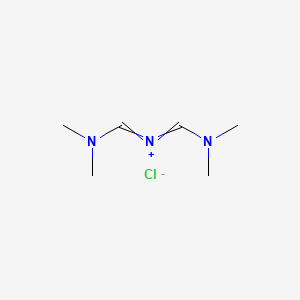
3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Vue d'ensemble
Description
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is an organosilicon compound with the empirical formula C9H24BrNSi2. It is a valuable chemical in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone.
Méthodes De Préparation
The synthesis of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine typically involves the reaction of 3-bromopropylamine with hexamethyldisilazane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
3-bromopropylamine+hexamethyldisilazane→this compound
Analyse Des Réactions Chimiques
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine, 3-amino-N,N-bis(trimethylsilyl)propan-1-amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its ability to form stable carbon-silicon bonds makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce silyl groups for further functionalization.
Medicine: Research into the potential medicinal applications of organosilicon compounds includes their use as drug delivery agents and in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds. The trimethylsilyl groups provide steric protection and stability to the molecule, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine include:
3-Bromo-1-(trimethylsilyl)-1-propyne: This compound also contains a bromine atom and a trimethylsilyl group but has a different carbon backbone.
4-Bromo-N,N-bis(trimethylsilyl)aniline: This compound has a similar structure but with an aniline backbone instead of a propan-1-amine backbone.
N,O-Bis(trimethylsilyl)acetamide: This compound contains two trimethylsilyl groups but has different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone, which provides distinct reactivity and stability compared to other similar compounds [3][3] .
Propriétés
IUPAC Name |
3-bromo-N,N-bis(trimethylsilyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCITYJREKCYVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCCBr)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453165 | |
| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172851-95-5 | |
| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)




![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)







